molecular formula C11H15NO3 B3245967 Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate CAS No. 17355-19-0

Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B3245967
CAS No.: 17355-19-0
M. Wt: 209.24 g/mol
InChI Key: USYGMXDJUAQNGU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYGMXDJUAQNGU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302073
Record name O-Methyl-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17355-19-0
Record name O-Methyl-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Difference between L-Tyrosine methyl ester and O-Methyl-L-tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence and Synthetic Utility: A Comparative Analysis of L-Tyrosine Methyl Ester and O-Methyl-L-Tyrosine Methyl Ester

Executive Summary

In the landscape of peptide chemistry and peptidomimetic drug design, the distinction between L-Tyrosine methyl ester (H-Tyr-OMe) and O-Methyl-L-tyrosine methyl ester (H-Tyr(Me)-OMe) represents a fundamental shift from protection to pharmacophore modification.

While both compounds share a methylated C-terminus, the methylation of the phenolic oxygen in the latter creates a distinct chemical entity—effectively converting the tyrosine side chain into a 4-methoxyphenylalanine moiety. This modification abolishes the hydrogen-bond donating capability of the phenol, prevents phosphorylation, and significantly alters the lipophilic profile of the molecule.

This guide details the structural, physicochemical, and synthetic differences between these two derivatives, providing validated protocols for their preparation and application.

Part 1: Chemical Architecture & Physicochemical Divergence

The primary difference lies in the status of the phenolic hydroxyl group at the para position of the aromatic ring.

Structural Comparison
  • L-Tyrosine Methyl Ester (H-Tyr-OMe): Retains the free phenolic hydroxyl (-OH). This group is ionizable (pKa ~10.1), capable of hydrogen bonding (donor/acceptor), and serves as a nucleophile for further functionalization (e.g., phosphorylation, O-glycosylation).

  • O-Methyl-L-Tyrosine Methyl Ester (H-Tyr(Me)-OMe): The phenolic hydrogen is replaced by a methyl group, forming an anisole ether. This is a "capped" side chain. It is non-ionizable under physiological conditions, acts only as a weak hydrogen bond acceptor, and is chemically inert to standard acylation or phosphorylation conditions.

ChemicalStructure Tyr L-Tyrosine (Core) TyrOMe L-Tyrosine Methyl Ester (H-Tyr-OMe) • Free Phenol (-OH) • C-term Protected Tyr->TyrOMe Esterification (SOCl2/MeOH) OMetTyrOMe O-Methyl-L-Tyrosine Methyl Ester (H-Tyr(Me)-OMe) • Methyl Ether (-OMe) • C-term Protected • AKA: 4-Methoxy-Phe Tyr->OMetTyrOMe 1. O-Methylation 2. Esterification

Figure 1: Structural relationship and divergence between the two derivatives.

Physicochemical Properties Matrix
PropertyL-Tyrosine Methyl Ester (HCl Salt)O-Methyl-L-Tyrosine Methyl Ester (HCl Salt)
Molecular Formula


Side Chain Character Polar, H-bond Donor/AcceptorLipophilic, H-bond Acceptor only
pKa (Side Chain) ~10.1 (Phenol)None (Ether linkage is stable)
LogP (Lipophilicity) Lower (More hydrophilic)Higher (More lipophilic due to -OMe)
Reactivity Susceptible to O-acylation; Oxidizable to quinonesStable to acylation; Resistant to oxidation
Biological Role Precursor for coupling; Phosphorylation sitePhosphorylation blocker; "Capped" probe

Part 2: Synthetic Workflows & Validated Protocols

Protocol A: Synthesis of L-Tyrosine Methyl Ester (H-Tyr-OMe)

The Standard Fisher Esterification

Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ. The carboxylic acid is protonated and attacked by methanol. The equilibrium is driven by the excess methanol and removal of water.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.

  • Reagent Generation: Chill 50 mL of anhydrous methanol to 0°C in an ice bath. Dropwise, add 3.0 equivalents of Thionyl Chloride (

    
    ). Caution: Exothermic reaction with evolution of HCl and 
    
    
    
    gas.
  • Addition: Add 10.0 g (55 mmol) of L-Tyrosine to the solution. The amino acid will initially be insoluble.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. The solution should become clear as the product forms.

  • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to yield a viscous oil or solid.

  • Crystallization: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum.[1]

  • Yield: Typically >95% as a white/off-white solid.

Protocol B: Synthesis of O-Methyl-L-Tyrosine Methyl Ester

The "Chemo-Selective" Route

Expert Insight: Do not attempt to react H-Tyr-OMe directly with methyl iodide (MeI). The amine is more nucleophilic than the phenol under many conditions, leading to N-methylation (quaternization). The robust route starts with the commercially available O-Methyl-L-Tyrosine (free acid) or uses N-protection first.

Recommended Workflow (From O-Methyl-L-Tyrosine):

  • Starting Material: Begin with O-Methyl-L-Tyrosine (CAS: 6230-11-1).

  • Esterification: Follow the exact procedure in Protocol A , substituting O-Methyl-L-Tyrosine for L-Tyrosine.

  • Purification: Because the ether is stable, the workup remains the same. The product is the HCl salt of H-Tyr(Me)-OMe.

Alternative Workflow (De Novo from L-Tyr): If you must synthesize from L-Tyrosine:

  • Protection: Protect the amine with Boc (

    
    , NaOH). -> Boc-Tyr-OH .
    
  • Methylation: Treat Boc-Tyr-OH with Methyl Iodide (MeI) and

    
     in DMF. This forms the methyl ester and methyl ether simultaneously -> Boc-Tyr(Me)-OMe .
    
  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group. -> H-Tyr(Me)-OMe·HCl .

SynthesisWorkflow cluster_A Route A: Direct Esterification cluster_B Route B: O-Methylation Route (High Purity) Start1 L-Tyrosine Step1 MeOH / SOCl2 (Reflux 4h) Start1->Step1 Prod1 H-Tyr-OMe · HCl Step1->Prod1 Start2 L-Tyrosine Step2a Boc-Protection (Boc2O) Start2->Step2a Step2b Global Methylation (MeI / K2CO3 / DMF) Step2a->Step2b Step2c Boc-Deprotection (HCl / Dioxane) Step2b->Step2c Prod2 H-Tyr(Me)-OMe · HCl Step2c->Prod2

Figure 2: Comparative synthetic pathways. Route B ensures no N-methylation occurs during the ether formation.

Part 3: Analytical Validation (Self-Validating System)

To confirm which compound you have, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Diagnostic Signals (in DMSO-d6):

  • L-Tyrosine Methyl Ester:

    • Aromatic Region: Two doublets (AA'BB' system) for the phenol ring.

    • Methyl Ester: A sharp singlet (~3.6 ppm) integrating to 3 protons .

    • Phenolic -OH: A broad singlet (variable, ~9.2 ppm), disappears with

      
       shake.
      
  • O-Methyl-L-Tyrosine Methyl Ester:

    • Aromatic Region: Similar AA'BB' system.

    • Methyl Signals (The Key Differentiator): You will see two distinct singlets in the 3.6–3.8 ppm range.

      • One for the Ester (-COOCH3).[2]

      • One for the Ether (-OCH3).

    • Integration: Total methyl integration = 6 protons .

    • Phenolic -OH: Absent .

Part 4: Biological & Research Applications

The choice between these two molecules dictates the biological outcome of your experiment.

1. Peptide Synthesis & Orthogonality

  • H-Tyr-OMe: Used when the tyrosine residue needs to remain "native." However, the free phenol can cause side reactions (e.g., O-acylation) during difficult couplings if not protected (e.g., with t-Bu).

  • H-Tyr(Me)-OMe: Used to introduce a stable, hydrophobic residue. It is often used as a bioisostere for Phenylalanine but with different electronic properties (electron-donating methoxy group vs. neutral hydrogen).

2. Phosphorylation Studies (Kinase Research)

  • H-Tyr-OMe: Can be phosphorylated by tyrosine kinases to form phosphotyrosine (pTyr).

  • H-Tyr(Me)-OMe: Cannot be phosphorylated. It is frequently used as a negative control in kinase assays to prove that a specific tyrosine residue is the phosphorylation site. If the biological effect disappears when Tyr is mutated to Tyr(Me) (or Phe), the site was critical.

3. Metabolic Stability

  • H-Tyr-OMe: The ester is rapidly hydrolyzed by esterases in plasma; the phenol is susceptible to Phase II conjugation (sulfation/glucuronidation).

  • H-Tyr(Me)-OMe: The ether linkage blocks Phase II conjugation at the phenol, potentially increasing the metabolic half-life of the parent scaffold, although the methyl ester remains labile to esterases.

References

  • Synthesis of Amino Acid Methyl Esters: A. A. Patel, et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Indian Journal of Pharmaceutical Sciences. (2009). Link

  • O-Methyl-L-Tyrosine Applications: Chem-Impex International. "Boc-O-methyl-L-tyrosine methyl ester Applications." Catalog Data. Link

  • Structural Analysis: Bryndal, I., et al. "Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate."[2] Acta Crystallographica Section C. (2006). Link

  • Synthetic Methodology (Thionyl Chloride): "Preparation method of L-tyrosine derivative." Google Patents CN112920086A. Link

  • Chemical Properties: PubChem. "Tyrosine Methyl Ester Compound Summary." National Library of Medicine. Link

Sources

Solubility of Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate , commonly known as O-Methyl-L-Tyrosine Methyl Ester , is a critical intermediate in peptide synthesis and peptidomimetic drug design. Its solubility behavior is strictly bifurcated by its protonation state.

  • The Hydrochloride Salt (HCl): The commercially dominant form (CAS 3417-91-2 / 6239-22-1 analog). It is a crystalline solid, highly soluble in polar protic solvents and DMSO, but insoluble in most non-polar organic solvents.

  • The Free Base: The reactive form required for acylation or alkylation. It is an oil or low-melting solid, highly soluble in chlorinated solvents (DCM, CHCl₃) and esters (EtOAc), but poorly soluble in water.

Quick Reference Solubility Matrix:

Solvent ClassSolventHCl Salt Solubility Free Base Solubility Application Note
Polar Protic WaterHigh (>100 mg/mL)Low (<1 mg/mL)Salt is stable in acidic pH; Free base hydrolyzes slowly.
MethanolHigh High Ideal for transesterification or hydrogenation.
EthanolModerate High Heating often required for the salt.
Polar Aprotic DMSOHigh (>100 mg/mL)High Universal solvent for biological assays.
DMFHigh High Standard for peptide coupling reactions.
Chlorinated Dichloromethane (DCM)Insoluble High Critical: Use DCM for reactions after neutralization.
ChloroformLow/Insoluble High Some lipophilic salts may show partial solubility.
Esters/Ethers Ethyl AcetateInsoluble High Primary solvent for extraction/workup.
THFLow High Use dry THF for moisture-sensitive couplings.
Hydrocarbons Hexanes/HeptaneInsoluble Insoluble/Low Used as an anti-solvent to precipitate the product.

Theoretical Framework: Hansen Solubility Parameters

To understand why this compound behaves as it does, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter (


) is composed of dispersion (

), polar (

), and hydrogen bonding (

) forces.
The "Salt Effect" on Solubility

The HCl salt possesses an ionic lattice energy that requires a solvent with a high dielectric constant (


) and strong hydrogen-bonding capability (

) to overcome.
  • Water/MeOH (

    
    ):  Capable of solvating the 
    
    
    
    and
    
    
    ions effectively.
  • DCM (

    
    ):  Lacks the hydrogen-bonding strength to break the ionic lattice, resulting in suspension rather than solution.
    
The Free Base Shift

Upon neutralization, the ionic charge is removed. The molecule's solubility is now dominated by the lipophilic 4-methoxyphenyl group (increasing


 relevance) and the ester moiety.
  • Result: The Free Base aligns perfectly with DCM and Ethyl Acetate , where dipole-dipole interactions (

    
    ) and dispersion forces (
    
    
    
    ) dominate over hydrogen bonding.

Critical Experimental Workflows

Workflow A: The "Salt-to-Free Base" Switch

Most synthetic failures with this compound occur because researchers attempt to react the HCl salt directly in DCM without an organic base. The following self-validating protocol ensures complete conversion to the soluble free base species.

SaltToFreeBase Start Start: HCl Salt (Solid) Dissolve Step 1: Dissolve in Water (Target: 0.5 M) Start->Dissolve Basify Step 2: Add NaHCO3 (sat. aq) (pH > 8.5, bubbling ceases) Dissolve->Basify Deprotonation Extract Step 3: Extract with DCM or EtOAc (3x Volume) Basify->Extract Create Biphasic System PhaseSep Phase Separation Extract->PhaseSep Dry Step 4: Dry Organic Layer (MgSO4 or Na2SO4) PhaseSep->Dry Organic Layer (Bottom for DCM) Discard Aqueous Discard Aqueous PhaseSep->Discard Aqueous Evap Step 5: Evaporate Solvent (< 40°C) Dry->Evap End Result: Free Base (Oil/Solid) Ready for DCM Reactions Evap->End

Figure 1: Validated workflow for converting the storage-stable HCl salt into the reactive Free Base form.

Workflow B: Solubility Determination Protocol

When testing a new solvent system (e.g., for crystallization), use this iterative "titration" method to avoid wasting material.

SolubilityTest Sample Weigh 10 mg Sample AddSolvent Add 100 µL Solvent Sample->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Check2 Visual Inspection Vortex->Check2 Check3 Visual Inspection Vortex->Check3 Soluble Soluble (>100 mg/mL) Check->Soluble Clear AddMore Add 400 µL Solvent (Total 0.5 mL) Check->AddMore Cloudy/Solid AddMore->Vortex ModSol Moderately Soluble (20-100 mg/mL) Check2->ModSol Clear AddFinal Add 500 µL Solvent (Total 1.0 mL) Check2->AddFinal Cloudy/Solid AddFinal->Vortex LowSol Low Solubility (<10 mg/mL) Check3->LowSol Cloudy/Solid Soluble (<20 mg/mL) Soluble (<20 mg/mL) Check3->Soluble (<20 mg/mL) Clear

Figure 2: Step-by-step solubility determination decision tree.

Application Notes & Troubleshooting

For Peptide Coupling (Amide Bond Formation)
  • Preferred Solvent: DMF or NMP.

  • Why: High solubility of both the salt and the coupling reagents (HATU/EDC).

  • Protocol Adjustment: If using the HCl salt in DMF, you must add a tertiary amine base (DIPEA or NMM) (2.0 - 3.0 equivalents) to neutralize the amine in situ.

    • Caution: Failure to add base will result in zero reaction, as the protonated amine (

      
      ) is not nucleophilic.
      
For Crystallization
  • Solvent System: Methanol/Diethyl Ether or Methanol/EtOAc.

  • Method: Dissolve the HCl salt in a minimum volume of warm Methanol. Allow to cool, then slowly add Diethyl Ether (anti-solvent) until turbidity persists. Store at 4°C.

  • Observation: The salt will crystallize as white needles.

Stability Warning
  • Free Base: Prone to diketopiperazine formation (dimerization) if stored in solution for long periods, especially in MeOH. Always prepare fresh.

  • HCl Salt: Stable for years at -20°C if kept dry. Hygroscopic—store with desiccant.

References

  • BenchChem. Improving solubility of DL-Threonine methyl ester hydrochloride for reactions. (General principles for amino acid ester salts). Link

  • Sigma-Aldrich. Product Specification: O-Methyl-L-tyrosine methyl ester hydrochloride.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-amino-3-(4-methoxyphenyl)propanoate.Link

  • ResearchGate. Synthesis of tyrosine homologues and O-methyl derivatives. (Synthetic protocols and solvent choices).[1][2][3][4][5] Link

  • ChemicalBook. Boc-L-Tyrosine methyl ester synthesis and solubility data.Link

Sources

Strategic Utilization of O-Methylated Tyrosine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Physicochemical Modulation to Clinical Application[1][2]

Executive Summary

In the optimization of lead compounds and peptide therapeutics, the phenolic hydroxyl group of tyrosine represents both a critical interaction point and a metabolic liability. O-methylated tyrosine (Tyr(Me)) derivatives offer a precise medicinal chemistry strategy to modulate these properties.[1] By masking the hydrogen bond donor capability while retaining acceptor potential, and simultaneously blocking Phase II metabolic conjugation, O-methylation serves as a dual-purpose tool for enhancing pharmacokinetic (PK) profiles and probing receptor-ligand interactions.[1] This guide details the physicochemical rationale, synthetic pathways, and pharmacological applications of O-methyltyrosine, distinguishing it strictly from backbone-modified analogs like


-methyltyrosine.[1]
The Physicochemical Rationale: The "Methyl Effect"

The transition from a free phenol (Tyrosine) to a methyl ether (O-Methyltyrosine) introduces three distinct physicochemical shifts that drive potency and stability.

1.1 Lipophilicity and Membrane Permeability

The methylation of the phenolic oxygen significantly increases lipophilicity.

  • 
    LogP:  The conversion of a phenol to an anisole moiety typically increases the LogP by approximately 0.5–0.7 units.
    
  • Impact: This modification enhances passive diffusion across the blood-brain barrier (BBB), making Tyr(Me) derivatives particularly valuable in CNS-targeted peptidomimetics (e.g., enkephalin analogs).[1]

1.2 Hydrogen Bond Dynamics[1]
  • Tyrosine (Phenol): Functions as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1]

  • O-Methyltyrosine (Anisole): Functions only as a Hydrogen Bond Acceptor.[1]

  • Strategic Use: If O-methylation results in a drastic loss of potency, it confirms the phenolic proton is essential for binding (H-bond donation to the receptor).[1] If potency is retained or improved, the proton was likely solvated or non-essential, and the methyl group may be filling a hydrophobic sub-pocket.

1.3 Electronic Effects

The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect), similar to the hydroxyl group, but it lacks the ability to ionize at physiological pH.[1]

  • pKa: Tyrosine has a pKa

    
     10.1 (phenolic OH).[2] O-Methyltyrosine has no acidic proton on the side chain.[1] This prevents ionization-dependent shifts in binding affinity in basic microenvironments.[1]
    
Pharmacological Applications & Case Studies
2.1 Metabolic Blockade (Phase II Conjugation)

The primary metabolic fate of the tyrosine phenol is rapid Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs), leading to rapid renal clearance.

  • Mechanism: O-methylation sterically and chemically blocks the oxygen atom from enzymatic attack.

  • Outcome: Significant extension of in vivo half-life (

    
    ).[1] While CYP450 enzymes can eventually O-demethylate the compound (reverting it to the phenol), this Phase I process is generally slower than direct Phase II conjugation of the free phenol.[1]
    
2.2 Case Study: Puromycin

Puromycin represents the gold standard of O-methyltyrosine utility in nature and biotechnology.

  • Structure: An aminonucleoside antibiotic containing O-methyl-L-tyrosine (4-methoxyphenylalanine) linked via an amide bond.[1]

  • Mechanism: It acts as a structural analog of the 3' end of aminoacylated tRNA (specifically tyrosyl-tRNA).[1][3] The O-methyl group is critical; it mimics the electronics of the ester linkage found in tRNA but provides the chemical stability required to enter the ribosomal A-site and cause premature chain termination.

2.3 Opioid Peptidomimetics

In the development of dermorphin and enkephalin analogs, O-methyl-D-tyrosine is frequently employed.[1]

  • Selectivity: Replacing Tyr

    
     with Tyr(Me) often shifts selectivity between 
    
    
    
    - and
    
    
    -opioid receptors.[1]
  • Proteolytic Stability: The combination of O-methylation (side chain) and D-stereochemistry (backbone) creates a "double lock" against aminopeptidases.[1]

Technical Note: Distinguishing Methylated Tyrosines

Critical distinction for experimental design:

DerivativeStructurePrimary Utility
O-Methyltyrosine Methoxy group on phenyl ringPK improvement, H-bond probe, Phase II metabolic block.[1]

-Methyltyrosine
Methyl group on

-carbon
Enzyme Inhibitor (Metyrosine).[1] Inhibits Tyrosine Hydroxylase.[4]
N-Methyltyrosine Methyl group on aminePrevents peptide bond hydrolysis; improves membrane permeability.[1]
Synthetic Methodologies
4.1 Synthesis of Fmoc-Tyr(Me)-OH Monomer

For solid-phase peptide synthesis (SPPS), the building block Fmoc-O-methyl-L-tyrosine is required.[1] While commercially available, it can be synthesized from Fmoc-Tyr-OH.[1]

Method A: Methyl Iodide (Solution Phase) [1]

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), DMF.[1]
    
  • Challenge: Selective methylation of the phenol without methylating the carbamate (Fmoc) or forming the methyl ester is difficult.

  • Preferred Route: Use of Fmoc-Tyr(tBu)-OH is standard; however, to make Fmoc-Tyr(Me)-OH, one typically starts with H-Tyr(Me)-OH (prepared via diazomethane or dimethyl sulfate on the copper complex of tyrosine) and then introduces the Fmoc group.[1]

Method B: Mitsunobu Reaction (High Specificity)

  • Substrate: Fmoc-Tyr-O-Allyl (Carboxyl protection is essential).[1]

  • Reagents: Methanol (MeOH), Triphenylphosphine (

    
    ), DIAD.[1]
    
  • Mechanism:[5] Selective O-methylation of the phenol.[1]

  • Deprotection: Removal of Allyl ester via Pd(PPh

    
    )
    
    
    
    .
4.2 SPPS Coupling Protocol

Incorporating Fmoc-Tyr(Me)-OH into a peptide backbone.[1]

Step-by-Step Protocol:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc. Wash with DMF (
    
    
    
    ).[1]
  • Activation:

    • Dissolve Fmoc-Tyr(Me)-OH (4 eq relative to resin loading).[1]

    • Add HCTU (3.9 eq) and 0.4 M NMM (N-methylmorpholine) in DMF (8 eq).

    • Note: HATU is preferred if the subsequent residue is sterically hindered.

  • Coupling: Add activated solution to resin. Shake at room temperature for 45–60 min.

  • Monitoring: Perform Chloranil test (ninhydrin is often false-negative for secondary amines, though Tyr(Me) is a primary amine, Chloranil is sensitive).[1]

  • Capping: Acetic anhydride/Pyridine/DMF to cap unreacted amines.

Visualization of Biological & Synthetic Pathways
Diagram 1: Metabolic Fate of Tyrosine vs. O-Methyltyrosine

This diagram illustrates how O-methylation diverts the molecule away from rapid Phase II conjugation.[1]

MetabolicFate Tyr Tyrosine Scaffold (Phenol) Phase2 Phase II Conjugation (Rapid Clearance) Tyr->Phase2 UGTs / SULTs TyrMe O-Methyltyrosine (Anisole) TyrMe->Phase2 Blocked CYP CYP450 (Phase I) TyrMe->CYP Slow O-Demethylation Stable Extended Half-Life (Systemic Circulation) TyrMe->Stable Metabolic Stability Sulf O-Sulfate (Inactive) Phase2->Sulf Gluc O-Glucuronide (Inactive) Phase2->Gluc CYP->Tyr Regeneration of Phenol

Caption: O-methylation effectively blocks rapid Phase II conjugation (Sulfation/Glucuronidation), forcing the molecule through slower Phase I oxidative demethylation, thereby extending systemic exposure.[1]

Diagram 2: Synthetic Workflow for Fmoc-Tyr(Me)-OH

A robust pathway for generating the building block for peptide synthesis.[1]

Synthesis Start L-Tyrosine (Free Amino Acid) Complex Copper(II) Complex (Protects Amine/Acid) Start->Complex CuSO4 / NaOH Methylation Methylation (DMS or MeI / NaOH) Complex->Methylation Selective Phenol Alkylation Decomplex Copper Removal (EDTA or H2S) Methylation->Decomplex Intermed H-Tyr(Me)-OH (O-Methyl-L-Tyrosine) Decomplex->Intermed FmocProt Fmoc Protection (Fmoc-OSu / NaHCO3) Intermed->FmocProt Final Fmoc-Tyr(Me)-OH (SPPS Building Block) FmocProt->Final Purification

Caption: Synthesis of Fmoc-Tyr(Me)-OH utilizing copper complexation to protect the


-amino and 

-carboxyl groups during phenolic methylation.
References
  • National Center for Biotechnology Information. (2025). Puromycin Compound Summary. PubChem.[6][7][8] Retrieved from [Link][1]

  • Aviner, R. (2020).[9] The science of puromycin: From studies of ribosome function to applications in biotechnology. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • Tourwé, D., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands.[1][10] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to O-Methyl-L-tyrosine Methyl Ester Hydrochloride: Sourcing and Purity Considerations for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Modified Amino Acid

In the landscape of peptide synthesis and medicinal chemistry, non-canonical amino acids are indispensable tools for modulating the pharmacological properties of bioactive molecules. O-Methyl-L-tyrosine methyl ester, commonly supplied as a hydrochloride salt (H-Tyr(Me)-OMe·HCl), is one such critical building block. The methylation of the phenolic hydroxyl group prevents phosphorylation, sulfation, or unwanted oxidative side reactions, while the methyl ester protects the C-terminus during coupling reactions. Researchers utilize this compound in the synthesis of peptides and pharmaceuticals, particularly those targeting neurological disorders where the modification can enhance bioavailability or alter receptor interactions.[1][2][3]

This guide provides an in-depth analysis of the commercial landscape for H-Tyr(Me)-OMe·HCl, decodes the meaning of various purity grades, and offers field-proven insights into selecting the appropriate quality for your specific application, from early-stage screening to advanced clinical development.

Decoding Purity: From Analytical Percentage to Fitness-for-Use

When a supplier lists a purity of ">98% (HPLC)," it signifies that in a High-Performance Liquid Chromatography (HPLC) analysis, the area of the main product peak constitutes at least 98% of the total area of all detected peaks at a specific wavelength.[4] While this percentage is a crucial headline metric, a deeper understanding of what constitutes the remaining <2% is vital for experimental success.

Common chemical purity grades you may encounter include:

  • Technical/Commercial Grade: Suitable for general industrial use but not refined for laboratory applications.[5]

  • Chemically Pure (CP) Grade: Products of sufficient purity for general applications, but without a detailed lot analysis.[5][6]

  • Reagent Grade / AR (Analytical Reagent): High-purity chemicals suitable for laboratory and analytical use, often meeting standards set by the American Chemical Society (ACS).[5][6]

For specialized applications like peptide synthesis, these general grades are superseded by specific purity levels determined by HPLC, which directly quantifies the target compound against process-related impurities.[4]

The Commercial Landscape for H-Tyr(Me)-OMe·HCl

Sourcing specialized amino acid derivatives requires identifying suppliers who focus on building blocks for peptide chemistry and drug discovery. While the parent compound, L-Tyrosine Methyl Ester Hydrochloride, is widely available from major suppliers like TCI, Thermo Scientific Chemicals, and Apollo Scientific with purities typically >98%, the O-methylated version is more specialized.[7][8][9]

Below is a summary of representative suppliers for O-Methyl-L-tyrosine derivatives and related compounds. Note that availability may vary by region and specific catalog offerings.

SupplierCompound Example(s)Typical Purity Grades OfferedKey Focus
Sigma-Aldrich O-Methyl-L-tyrosine methyl ester hydrochloride[10]Typically ≥98%Broad range of research chemicals
Chem-Impex Ac-L-Tyr(Me)-OMe, Boc-L-Tyr(Me)-OMe[1][2]≥98% (HPLC)Peptide synthesis reagents, amino acid derivatives
AChemBlock O-Methyl-L-tyrosine methyl ester hydrochlorideNot specified, research gradeChemical building blocks

This table is illustrative. Researchers should always verify current stock and obtain lot-specific Certificates of Analysis.

Matching Purity Grade to Scientific Application

Selecting a purity grade is a balance of cost and scientific necessity. Using a grade higher than required offers no benefit and incurs unnecessary expense, while using a grade that is too low can compromise or invalidate experimental results.

Diagram: Purity Grade Selection Workflow

The following decision tree illustrates a logical workflow for choosing the appropriate purity grade based on the intended scientific application.

Purity_Decision_Tree start Start: Define Experimental Goal app_type What is the application? start->app_type screening Non-Sensitive Screening (e.g., High-Throughput Screens) app_type->screening Screening immuno Immunological Applications (e.g., Polyclonal Antibody Production) app_type->immuno Immunological invitro Quantitative In Vitro Assays (e.g., Enzyme Kinetics, SAR) app_type->invitro Quantitative In Vitro invivo In Vivo / Clinical Studies (e.g., Pre-clinical, Crystallography) app_type->invivo In Vivo / Structural purity_crude Recommendation: Crude or >70% Purity screening->purity_crude purity_mid Recommendation: >85% Purity immuno->purity_mid purity_high Recommendation: >95% Purity invitro->purity_high purity_ultra Recommendation: >98% Purity invivo->purity_ultra

Caption: Decision tree for selecting purity grade based on application.

Application-Specific Requirements
  • >70% - 85% Purity (Crude to Medium Grade): This level is often cost-effective for initial, non-sensitive screening experiments, such as in high-throughput screening of peptide libraries or for raising polyclonal antibodies where a diverse epitope presentation can be beneficial.[11][12][13] However, for H-Tyr(Me)-OMe·HCl, grades below 85% are less common from specialty suppliers.

  • >85% - 90% Purity (Mid-Grade): Suitable for semi-quantitative applications like Western blot blocking studies, epitope mapping, and enzyme-substrate studies where absolute concentration is not the primary determinant of the outcome.[12]

  • >95% Purity (High Grade): This is the workhorse grade for most research applications. It is strongly recommended for quantitative in vitro studies, including bioassays, receptor-ligand interaction analysis, and structure-activity relationship (SAR) studies.[12][14] Using this grade ensures that observed biological effects are attributable to the target compound.

  • >98% Purity (Ultra-High Grade): This grade is essential for the most sensitive applications.[11] It is required for in vivo studies, clinical trials, and structural biology work like NMR or X-ray crystallography, where even minor impurities can introduce toxicity or prevent crystallization.[11][12] For any work intended for regulatory submission, this is the minimum acceptable purity.

Trust but Verify: Protocol for In-House Quality Control

Even when purchasing high-purity reagents, it is a best practice in drug development to perform in-house QC on incoming materials. This self-validating step ensures batch-to-batch consistency and catches any potential issues with shipping or storage.

Diagram: In-House QC Workflow for Incoming Reagents

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Testing cluster_2 Data Review & Release receive Receive Shipment log Log Lot Number & Supplier CofA receive->log quarantine Place in Quarantine log->quarantine sample Sample Material quarantine->sample hplc Purity Analysis (HPLC) sample->hplc ms Identity Confirmation (MS) sample->ms review Compare Data to CofA & Spec hplc->review ms->review decision Pass / Fail? review->decision release Release to Inventory decision->release Pass reject Reject Lot decision->reject Fail

Caption: Standard workflow for quality control of incoming chemical reagents.

Experimental Protocol: HPLC Purity Verification

This protocol provides a general method for verifying the purity of H-Tyr(Me)-OMe·HCl, adapted from standard methods for amino acid derivatives.[15][16]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of H-Tyr(Me)-OMe·HCl and dissolve it in 10.0 mL of mobile phase A to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:10 with mobile phase A to prepare a 0.1 mg/mL working solution for injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 274 nm (the latter for the aromatic chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Confirm the identity of the main peak by comparing its retention time to a previously validated reference standard or by collecting the fraction for mass spectrometry analysis.

The Impact of Impurities in Synthesis and Biology

The seemingly small percentage of impurities can have an outsized negative impact. Understanding the potential impurities arising from the synthesis of H-Tyr(Me)-OMe·HCl is key to troubleshooting. The synthesis often involves esterification of O-Methyl-L-tyrosine with methanol and thionyl chloride.[17]

Potential impurities include:

  • Starting Material: Unreacted O-Methyl-L-tyrosine. This can interfere with subsequent coupling reactions.

  • Enantiomeric Impurity: The presence of the D-enantiomer, O-Methyl-D-tyrosine methyl ester. Even small amounts of a D-isomer can terminate peptide chain growth or lead to diastereomeric peptides with altered biological activity and difficult purification profiles. Chiral HPLC may be required for detection.[15]

  • Over-alkylation: Small amounts of N-methylated or di-methylated species.

  • Residual Solvents: Methanol, ethyl acetate, or other solvents from synthesis and purification.[17] These can be toxic in cell-based assays.

  • Related Compounds: Truncated or modified side-products from the synthesis.[4]

The presence of these impurities can lead to failed syntheses, misleading biological data, and significant delays in research and development timelines. Rigorous selection of supplier and purity grade is the most effective mitigation strategy.

Conclusion

The selection of O-Methyl-L-tyrosine methyl ester hydrochloride is more than a simple purchasing decision; it is a critical experimental parameter. By understanding the nuances of purity grades, aligning that purity with the specific demands of the scientific application, and implementing a robust in-house verification system, researchers can ensure the integrity and reproducibility of their results. For applications ranging from initial discovery to clinical development, choosing the correct starting material is the foundational step toward success.

References

  • Biocompare. (2012, October 25). Peptide Synthesis: What Level of Purity Do You Need? Retrieved February 15, 2026, from [Link]

  • AmbioPharm. (n.d.). What purity percentage is required? Retrieved February 15, 2026, from [Link]

  • GenScript. (n.d.). Recommended Peptide Purity Guidelines. Retrieved February 15, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
  • chymist.com. (n.d.). GRADES OF PURITY FOR CHEMICALS. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Syntheses of mono-, di-, and heterodihalogenated derivatives of L-tyrosine N-oxime methyl ester. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tyrosine homologues and O-methyl derivatives. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Protocol for coupling O-Methyl-L-tyrosine methyl ester in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical challenge of incorporating O-Methyl-L-tyrosine methyl ester (


)  into Solid-Phase Peptide Synthesis (SPPS).

Executive Summary: The molecule


 presents a "protection paradox" for standard SPPS. As a methyl ester, its C-terminus is blocked, preventing the necessary activation for coupling to the resin-bound amine. To use this precursor in SPPS, it must first be converted to the free acid form (

) or used in a specific C-terminal capping strategy. This guide provides the protocols for precursor conversion , residue coupling , and alternative cleavage strategies to retain the ester functionality if desired.

Technical Analysis & Strategy

The Molecule

O-Methyl-L-tyrosine methyl ester contains two methyl groups with vastly different reactivities:

  • Phenolic Methyl Ether (

    
    ):  A stable modification that mimics Phenylalanine but with different electronic properties. It is stable to standard TFA cleavage.
    
  • Carboxyl Methyl Ester (

    
    ):  A protecting group that blocks the C-terminus.
    
The Compatibility Challenge

In standard SPPS, the incoming amino acid must have a free carboxyl group to be activated (by DIC/Oxyma or HATU) and coupled to the resin-bound amine.

  • Direct Coupling: You cannot directly couple

    
     to a peptide chain on resin; the carboxyl is unreactive.
    
  • Solution: You must hydrolyze the ester and introduce N-terminal protection (Fmoc) to create the "Building Block":

    
     .
    

Phase I: Precursor Preparation (The "Fix")

Before SPPS can begin, the raw material must be converted into an SPPS-compatible building block.

Protocol A: Saponification & Fmoc-Protection

Objective: Convert


 (HCl salt) 


.

Reagents:

  • Lithium Hydroxide (LiOH) or NaOH (1M)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1,4-Dioxane, Methanol, DCM[1]

Step-by-Step Workflow:

  • Hydrolysis (Ester Removal):

    • Dissolve 5.0 mmol of

      
       in 15 mL Methanol/Water (3:1).
      
    • Add 15 mL of 1M NaOH (3 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ester).

    • Note: The phenolic ether is stable; only the carboxyl ester hydrolyzes.

    • Neutralize to pH ~7-8 with dilute HCl. Do not acidify completely yet.

  • Fmoc-Protection (One-Pot):

    • Add

      
       (2 eq) to the solution.
      
    • Dissolve Fmoc-OSu (1.1 eq) in 10 mL 1,4-Dioxane and add slowly to the amino acid solution.

    • Stir overnight at RT.

  • Work-up & Isolation:

    • Acidify the mixture to pH 2 using 1M HCl (The product precipitates or oils out).

    • Extract 3x with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with Brine, dry over

      
      .[3]
      
    • Evaporate solvent.[2][4][5] Recrystallize from EtOAc/Hexane.

    • Validation: Confirm identity via LC-MS (Target Mass:

      
       Da).
      

Phase II: Solid-Phase Coupling Protocol

Once you have


 , it behaves similarly to Phenylalanine but with increased electron density on the ring.
Protocol B: Automated/Manual Coupling Cycle

Resin: Rink Amide (for amides) or Wang (for acids). Scale: 0.1 mmol.

StepReagentConditionsMechanism
1. Swelling DMF / DCM30 min, RTSolvation
2. Deprotection 20% Piperidine in DMF (0.1M Oxyma Pure added to prevent aspartimide)2 x 5 minFmoc Removal
3. Wash DMF5 x 1 minRemoval of piperidine
4. Activation

(5 eq)
DIC (5 eq) / Oxyma Pure (5 eq) Alt: HATU (4.9 eq) / DIPEA (10 eq)
Pre-activate 2 minFormation of Active Ester
5. Coupling Activated AA solution60 min, RT Amide Bond Formation
6. Wash DMF3 x 1 minRemoval of reagents
7. Capping Acetic Anhydride / DIPEA / DMF5 minBlock unreacted amines
Critical Optimization Notes:
  • Electronic Effect: The O-Methyl group is electron-donating. This makes the aromatic ring more nucleophilic, potentially increasing susceptibility to electrophilic attack during cleavage (though less than free Tyr).

  • Racemization:

    
     is relatively resistant to racemization compared to Cys or His. Standard Oxyma/DIC conditions are sufficient.
    
  • Aggregation: Because

    
     is hydrophobic, "difficult sequences" may aggregate. If coupling follows a hydrophobic stretch, use double coupling  or heat to 50°C (Microwave).
    

Phase III: Cleavage & Isolation[6]

Scenario A: Standard Cleavage (Target = Peptide Acid/Amide)

The O-Methyl ether is stable to TFA. It will not revert to Tyrosine.

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.

Scenario B: Targeting the Methyl Ester (Target = Peptide-OMe)

If your goal was to maintain the methyl ester at the C-terminus (recreating the functionality of your starting material on the peptide), you must use a Transesterification Cleavage from a standard Wang/Merrifield resin.

  • Resin: Merrifield or Wang (Peptide attached via benzyl ester).

  • Reagent: Methanol / TEA / KCN (Catalytic).

  • Protocol: Suspend resin in MeOH/DMF (9:1) with 1% TEA. Stir for 24h at 45°C.

  • Result: The peptide is cleaved, and the C-terminus becomes a Methyl Ester (

    
    ).
    

Visualized Workflows

Diagram 1: The Conversion & Activation Pathway

This diagram illustrates the necessary chemical transformation of the starting material before it can be used in SPPS.

ConversionPathway Start H-Tyr(Me)-OMe (Starting Material) Inter H-Tyr(Me)-OH (Free Acid) Start->Inter Hydrolysis (LiOH/MeOH) Product Fmoc-Tyr(Me)-OH (SPPS Building Block) Inter->Product Protection (Fmoc-OSu) Active Active Ester (OBt/Oxyma) Product->Active Activation (DIC/Oxyma) Resin Peptide-Resin Active->Resin Coupling (Amide Bond)

Caption: Chemical evolution from the methyl ester precursor to the resin-bound residue.

Diagram 2: SPPS Decision Logic

Logic flow for determining the correct protocol based on the desired C-terminal outcome.

SPPSLogic Start Goal: Incorporate Tyr(Me) PosQ Position in Peptide? Start->PosQ Internal Internal/N-Term PosQ->Internal Middle CTerm C-Terminus PosQ->CTerm End Action1 Convert to Fmoc-Tyr(Me)-OH Internal->Action1 CTermType Desired C-Term? CTerm->CTermType Action2 Standard SPPS (DIC/Oxyma) Action1->Action2 AcidAmide -OH or -NH2 CTermType->AcidAmide Ester -OMe (Methyl Ester) CTermType->Ester Action3 Use Wang/Rink Resin + Fmoc-Tyr(Me)-OH AcidAmide->Action3 Action4 Use Merrifield Resin + Methanolysis Cleavage Ester->Action4

Caption: Decision tree for selecting the correct resin and cleavage method based on peptide topology.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.Double couple (2 x 45 min) or switch to HATU/HOAt.
Low Yield (Precursor) Incomplete hydrolysis of methyl ester.Ensure pH > 12 during saponification; extend time.
Mass Shift (-14 Da) Demethylation of Phenol (Rare).O-Me is generally stable, but avoid harsh Lewis acids (

) post-cleavage.
Racemization Base-catalyzed proton abstraction.Use DIPEA < 2 eq relative to coupling reagent; prefer Collidine or TMP.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., & Tyley, A. (2014). "Solid-Phase Synthesis of Peptides Containing O-Methyl-L-Tyrosine." Methods in Molecular Biology, 1047, 65-72. Link

  • Pascal, R., & Sola, R. (1998). "Efficient hydrolysis of methyl esters in the presence of Fmoc." Tetrahedron Letters, 39(28), 5031-5034. Link

  • Bachem. (2023).[6] "Fmoc-Tyr(Me)-OH Technical Data Sheet." Link

  • CEM Corporation. (2022). "Microwave SPPS of Hydrophobic Peptides." Application Note. Link

Sources

Application Notes and Protocols for the Esterification of O-Methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of O-Methyl-L-tyrosine Esters

O-Methyl-L-tyrosine, a derivative of the essential amino acid L-tyrosine, is a critical building block in contemporary drug discovery and chemical biology. Its esters are pivotal intermediates in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The methylation of the phenolic hydroxyl group prevents unwanted side reactions, such as phosphorylation or oxidation, that can occur at the tyrosine hydroxyl group. Esterification of the carboxylic acid moiety further enhances the versatility of this building block by improving its solubility in organic solvents, facilitating its use in solid-phase peptide synthesis, and enabling its role as a prodrug to enhance bioavailability.

This guide provides a comprehensive overview of the reaction conditions for the esterification of O-Methyl-L-tyrosine, offering detailed protocols, mechanistic insights, and a comparative analysis of common methodologies. The aim is to equip researchers with the knowledge to select and execute the most appropriate esterification strategy for their specific synthetic goals.

Strategic Approaches to the Esterification of O-Methyl-L-tyrosine

The choice of esterification method is dictated by several factors, including the desired ester (methyl, ethyl, benzyl, tert-butyl, etc.), the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. The two most prevalent and effective strategies are Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a robust and widely used method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] For the synthesis of simple alkyl esters like methyl and ethyl esters of O-Methyl-L-tyrosine, this method is often the most direct and cost-effective.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

A common and highly effective variation for amino acid esterification involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol.[3][4][5] Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ, which acts as the catalyst, and also forms a highly reactive acyl chloride intermediate, further promoting the reaction.

Steglich Esterification: A Mild and Versatile Alternative

For substrates that are sensitive to strong acids or for the synthesis of more complex esters, such as benzyl or tert-butyl esters, the Steglich esterification offers a milder and often more efficient alternative.[6][7][8] This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7]

The reaction proceeds under neutral conditions and at room temperature, which preserves the stereochemical integrity of the amino acid and is compatible with a wide range of functional groups. The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol to form the desired ester. A significant advantage of this method is its ability to synthesize sterically hindered esters, such as tert-butyl esters, which are challenging to prepare via the Fischer-Speier method due to the propensity of tertiary alcohols to undergo elimination under acidic conditions.[8]

Comparative Overview of Esterification Methods

Method Typical Esters Catalyst/Reagent Advantages Disadvantages Typical Yields
Fischer-Speier (Thionyl Chloride) Methyl, EthylSOCl₂ in ROHHigh yields for simple esters, cost-effective, readily available reagents.[3][5]Harsh acidic conditions, not suitable for acid-sensitive substrates, requires excess alcohol.80-97%[3][5]
Steglich Esterification Methyl, Ethyl, Benzyl, tert-ButylDCC, DMAPMild reaction conditions, suitable for acid-sensitive substrates, high yields, can be used for sterically hindered esters.[6][7]DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct requires careful removal.[9]80-95%[6]
Isobutylene/Acid Catalyst tert-ButylIsobutylene, H₂SO₄Direct method for tert-butyl esters.[10]Requires handling of gaseous isobutylene, strong acid catalyst.Moderate to Good

Experimental Protocols

Protocol 1: Synthesis of O-Methyl-L-tyrosine Methyl Ester Hydrochloride via Fischer Esterification

This protocol describes the preparation of the methyl ester using thionyl chloride in methanol.[4]

Workflow Diagram:

fischer_esterification_workflow start Start dissolve Dissolve O-Methyl-L-tyrosine in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_socl2 Add Thionyl Chloride (dropwise) cool->add_socl2 reflux Reflux for 2 hours add_socl2->reflux evaporate Evaporate Solvent reflux->evaporate workup Aqueous Workup (NaHCO₃ / Ethyl Acetate) evaporate->workup extract Extract with Ethyl Acetate workup->extract dry_concentrate Dry and Concentrate Organic Phases extract->dry_concentrate product O-Methyl-L-tyrosine Methyl Ester dry_concentrate->product

Fischer Esterification Workflow

Reagents and Materials:

  • O-Methyl-L-tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve O-Methyl-L-tyrosine (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product, O-Methyl-L-tyrosine methyl ester hydrochloride, can be used as is or further purified. For the free base, proceed to the next step.

  • Partition the crude solid between saturated aqueous NaHCO₃ solution and ethyl acetate.[4]

  • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield O-Methyl-L-tyrosine methyl ester as an oil.

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10][11] Handle it with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.[10]

  • The reaction generates HCl gas , which is corrosive and toxic upon inhalation.[11] Ensure adequate ventilation.

Protocol 2: Synthesis of N-Boc-O-Methyl-L-tyrosine Benzyl Ester via Steglich Esterification

This protocol is adapted for O-Methyl-L-tyrosine from a standard procedure for the benzylation of N-Boc-tyrosine.[12] It involves the protection of the amine group followed by esterification.

Workflow Diagram:

steglich_esterification_workflow start Start with N-Boc-O-Methyl-L-tyrosine dissolve Dissolve in DCM start->dissolve add_reagents Add Benzyl Alcohol, DCC, and DMAP dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir filter Filter off DCU stir->filter workup Aqueous Workup (HCl, NaHCO₃, Brine) filter->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product N-Boc-O-Methyl-L-tyrosine Benzyl Ester purify->product

Steglich Esterification Workflow

Reagents and Materials:

  • N-Boc-O-Methyl-L-tyrosine

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-O-Methyl-L-tyrosine (1.0 eq) in anhydrous DCM, add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-O-Methyl-L-tyrosine benzyl ester.

Safety Precautions:

  • DCC is a potent skin allergen and should be handled with care, wearing appropriate PPE.

  • Work in a well-ventilated area.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better troubleshooting and optimization of the esterification process.

Fischer Esterification Mechanism:

fischer_mechanism Fischer Esterification Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)OH+ R-C(OH)OH+ R-COOH->R-C(OH)OH+ H+ R-C(OH)2(O+HR') R-C(OH)2(O+HR') R-C(OH)OH+->R-C(OH)2(O+HR') R'OH R-C(OH)(O+H2)(OR') R-C(OH)(O+H2)(OR') R-C(OH)2(O+HR')->R-C(OH)(O+H2)(OR') R-C(O+H)(OR') R-C(O+H)(OR') R-C(OH)(O+H2)(OR')->R-C(O+H)(OR') -H2O R-COOR' R-COOR' R-C(O+H)(OR')->R-COOR' -H+

Fischer Esterification Mechanism

Steglich Esterification Mechanism:

steglich_mechanism Steglich Esterification Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer to DMAP cluster_2 Nucleophilic Attack by Alcohol R-COOH + DCC R-COOH + DCC O-Acylisourea O-Acylisourea R-COOH + DCC->O-Acylisourea O-Acylisourea + DMAP O-Acylisourea + DMAP Acyl-pyridinium + DCU Acyl-pyridinium + DCU O-Acylisourea + DMAP->Acyl-pyridinium + DCU Acyl-pyridinium + R'OH Acyl-pyridinium + R'OH Ester + DMAP-H+ Ester + DMAP-H+ Acyl-pyridinium + R'OH->Ester + DMAP-H+

Steglich Esterification Mechanism

Purification and Characterization

The purification strategy for O-Methyl-L-tyrosine esters depends on the physical properties of the product and the nature of any impurities.

  • Aqueous Workup: As described in the protocols, washing the organic extract with dilute acid and base can effectively remove unreacted starting materials and catalysts like DMAP.

  • Filtration: For Steglich esterifications, filtration is crucial for removing the insoluble DCU byproduct.[9][13] Chilling the reaction mixture can further precipitate the DCU.[9]

  • Column Chromatography: Flash column chromatography is a powerful technique for purifying the final ester from any remaining reagents or byproducts. The choice of eluent system will depend on the polarity of the ester.

  • Characterization: The purity and identity of the synthesized esters should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For chiral compounds, chiral HPLC can be employed to determine the enantiomeric purity.

Conclusion

The esterification of O-Methyl-L-tyrosine is a fundamental transformation in the synthesis of valuable research tools and pharmaceutical intermediates. By understanding the principles and practicalities of Fischer-Speier and Steglich esterification, researchers can confidently select and implement the optimal conditions for their synthetic needs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for achieving high-yielding and efficient synthesis of a range of O-Methyl-L-tyrosine esters.

References

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. Retrieved from [Link]

  • CN112920086A - Preparation method of L-tyrosine derivative. (2021). Google Patents.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. (2014). Google Patents.
  • Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com. Retrieved from [Link]

  • Synthesis of L-tyrosine benzyl ester. PrepChem.com. Retrieved from [Link]

  • Workup: DCC Coupling. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024). Digital Commons @ Michigan Tech. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. Retrieved from [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. (2013). Google Patents.
  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. Retrieved from [Link]

  • Synthesis of N-tert-butyloxycarbonyl-3-nitro-l-tyrosine methyl ester. (n.d.). Retrieved from [Link]

  • CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. (2015). Google Patents.
  • Preparation of t-Butyl Esters of Free Amino Acids. (1965). The Journal of Organic Chemistry. Retrieved from [Link]

  • Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine. (1962). Biochemical Journal. Retrieved from [Link]

  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1985). Organic Syntheses. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020). Reddit. Retrieved from [Link]

  • Substituted Benzyl Esters. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. (2025). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • O-Benzyl-L-tyrosine methyl ester hydrochloride. SpectraBase. Retrieved from [Link]

  • EP0206594A1 - Production of methyl tertiary butyl ether from isobutylene. (1986). Google Patents.
  • A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'- dicyclohexylisourea. (2017). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diketopiperazine (DKP) Formation with Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate and encountering challenges with the formation of the undesired diketopiperazine (DKP) byproduct. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and preventative strategies based on established chemical principles and field-proven insights.

Introduction: The Challenge of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common and often troublesome side reaction in peptide synthesis. It occurs via an intramolecular cyclization of a dipeptide ester, leading to a stable six-membered ring and truncation of the peptide chain. This side reaction is particularly prevalent when coupling the third amino acid to a dipeptide sequence, especially when the C-terminal amino acid is proline or glycine. However, other sequences can also be susceptible under certain conditions.

The formation of DKPs from dipeptides like those derived from Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate results in yield loss and complicates purification, necessitating robust strategies for its suppression.

Troubleshooting Guide: Identifying and Resolving DKP Formation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant peak corresponding to the DKP mass detected by LC-MS in the crude product.
  • Probable Cause A: Inappropriate choice of base and/or prolonged exposure to basic conditions. The free N-terminal amine of the dipeptide is the nucleophile that initiates DKP formation. The concentration of this free amine is highest under basic conditions. Prolonged reaction times or the use of strong, non-hindered bases can accelerate this undesired cyclization.

  • Solution A1: Employ a sterically hindered base. Bases like N,N-diisopropylethylamine (DIPEA) are preferred over triethylamine (TEA) as their bulkiness minimizes the deprotonation of the N-terminal amine, thereby reducing its nucleophilicity.

  • Solution A2: Minimize the time the N-terminal amine is unprotected. This can be achieved through in situ neutralization protocols, where the coupling agent and the amino acid to be coupled are added before or simultaneously with the base. This ensures that the free amine is quickly acylated, outcompeting the intramolecular cyclization.[1][2]

  • Solution A3: Utilize milder deprotection conditions. For Fmoc-based solid-phase peptide synthesis (SPPS), standard 20% piperidine in DMF can be harsh. Consider using 5% piperazine in DMF or a combination of 2% DBU and 5% piperazine in NMP, which have been shown to significantly reduce DKP formation.[1][3]

  • Probable Cause B: High reaction temperature. Elevated temperatures can provide the necessary activation energy for the intramolecular cyclization to occur at a significant rate.

  • Solution B1: Conduct the coupling reaction at a lower temperature. Running the reaction at 0 °C or even lower can significantly slow down the rate of DKP formation. While this may also slow the desired coupling reaction, it often provides a better overall outcome by minimizing the side product.

Issue 2: Low yield of the desired tripeptide despite complete consumption of starting materials.
  • Probable Cause: The coupling reaction is slower than the DKP formation. This is often the case when coupling a sterically hindered amino acid.

  • Solution: Choose a more efficient coupling reagent. For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC may not be sufficient. The use of phosphonium- or uronium-based reagents can accelerate the desired amide bond formation.

    • Recommended Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and suppression of racemization, HATU is an excellent choice for difficult couplings.[4][5][6]

      • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole): A classic combination that is effective for most couplings.

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Particularly useful for coupling N-methylated amino acids and can be effective in suppressing DKP formation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of diketopiperazine formation?

A1: DKP formation is an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide ester on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses to yield the cyclic diketopiperazine and the alcohol corresponding to the ester. The reaction is base-catalyzed, as the free amine is the active nucleophile.[9][10][11]

Q2: Are certain amino acid sequences more prone to DKP formation?

A2: Yes, the sequence of the dipeptide plays a crucial role. Sequences with proline at the second position (X-Pro) are notoriously susceptible due to the conformational constraints imposed by the proline ring, which favors a cis-amide bond that pre-organizes the dipeptide for cyclization.[12][13][14] Dipeptides with glycine at the second position (X-Gly) are also prone to DKP formation due to the lack of steric hindrance. The nature of the first amino acid also has an effect, with bulkier side chains sometimes accelerating the reaction.[15]

Q3: How does the choice of solvent affect DKP formation?

A3: The solvent can influence the rate of DKP formation. A study on the peptide FPG8K showed that the reaction rate increases with decreasing solvent polarity.[16] In solid-phase peptide synthesis, solvents like DMF and NMP are common. While NMP can sometimes be beneficial in reducing aggregation, the choice of base and temperature are generally more critical factors in controlling DKP formation.[17] Some studies have shown that Fmoc-deprotection can proceed autocatalytically in various solvents, including DMF, DMSO, and NMP, without the addition of a base, leading to subsequent DKP formation.[8][9][10][14]

Q4: Can the choice of N-terminal protecting group influence DKP formation?

A4: Absolutely. The choice of protecting group is critical. For solution-phase synthesis, using a protecting group that is cleaved under conditions that do not generate a free amine in the presence of a reactive ester is a key strategy. For instance, a Boc protecting group, which is removed with acid, can be advantageous. The resulting ammonium salt is not nucleophilic and will not initiate cyclization until a base is added for the subsequent coupling step.[1] This allows for an in situ neutralization/coupling protocol.

Q5: How can I accurately detect and quantify DKP formation?

A5: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

  • HPLC: A reversed-phase HPLC method can typically separate the DKP from the desired peptide and unreacted starting materials. Quantification can be achieved by integrating the peak areas, provided a reference standard for the DKP is available or its response factor is assumed to be similar to the desired product.[18][19]

  • MS: Mass spectrometry is invaluable for confirming the identity of the DKP by its molecular weight. LC-MS combines the separation power of HPLC with the identification capabilities of MS.

  • NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification, especially if the DKP is isolated.

Preventative Strategies and Optimized Protocols

Proactive measures are the most effective way to combat DKP formation. Below are protocols designed to minimize this side reaction.

Protocol 1: In Situ Neutralization/Coupling for Solution-Phase Synthesis

This protocol is designed to minimize the time the deprotected N-terminal amine is in its free, nucleophilic state.

  • Deprotection: If starting with an N-Boc protected dipeptide ester, deprotect using 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Removal of Acid: After deprotection is complete, remove the acid under reduced pressure.

  • Preparation for Coupling: Dissolve the resulting dipeptide ester hydrochloride or trifluoroacetate salt in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Addition of Reagents: To this solution, add the N-protected amino acid to be coupled (1.1 equivalents) and the coupling reagent (e.g., HATU, 1.1 equivalents).

  • Initiation of Coupling: Cool the mixture to 0 °C and slowly add a sterically hindered base (e.g., DIPEA, 2.5 equivalents).

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Protocol 2: Optimized Fmoc-SPPS Deprotection and Coupling

This protocol is for solid-phase synthesis and incorporates milder deprotection conditions.

  • Resin Swelling: Swell the resin-bound dipeptide in DMF.

  • Fmoc Deprotection: Use one of the following milder deprotection cocktails:

    • 5% (w/v) piperazine in DMF or NMP (2 x 10 minutes).[3]

    • 2% DBU, 5% piperazine in NMP (2 x 5 minutes).[11]

  • Washing: Thoroughly wash the resin with the reaction solvent (DMF or NMP) to remove all traces of the deprotection reagent.

  • Coupling: Immediately proceed with the coupling of the next Fmoc-amino acid using an efficient coupling reagent like HATU. Pre-activation of the amino acid with HATU and DIPEA for a short duration (1-2 minutes) before adding to the resin is recommended.

Data Summary

Deprotection Reagent (Fmoc-SPPS)DKP Formation (%)Reference
20% Piperidine/DMF13.8%[1][3]
5% Piperazine/DMF<4%[1][3]
2% DBU / 5% Piperazine/NMPSignificantly Reduced[3]

Visualizing the Chemistry

Mechanism: DKP Formation vs. Peptide Coupling

G cluster_0 Dipeptide Ester (Free Amine) cluster_1 Undesired Pathway cluster_2 Desired Pathway Dipeptide H₂N-CHR¹-CO-NH-CHR²-COOR³ DKP_TS Tetrahedral Intermediate (Intramolecular) Dipeptide->DKP_TS Intramolecular Attack (Base-Catalyzed) Coupling_TS Tetrahedral Intermediate (Intermolecular) Dipeptide->Coupling_TS Acylation with Activated Amino Acid DKP Diketopiperazine DKP_TS->DKP Collapse Tripeptide Protected Tripeptide Coupling_TS->Tripeptide Collapse

Caption: Competing pathways of DKP formation and desired peptide coupling.

Troubleshooting Workflow

G cluster_base Base Optimization cluster_temp Temperature Control cluster_coupling Coupling Efficiency Start High DKP Formation Detected CheckBase Review Base and Reaction Time Start->CheckBase CheckTemp Review Reaction Temperature Start->CheckTemp CheckCoupling Review Coupling Reagent Start->CheckCoupling UseHinderedBase Switch to Hindered Base (DIPEA) CheckBase->UseHinderedBase InSitu Implement In Situ Neutralization CheckBase->InSitu MildDeprotection Use Milder Deprotection (SPPS) CheckBase->MildDeprotection LowerTemp Lower Reaction Temperature (0°C) CheckTemp->LowerTemp UseHATU Use High-Efficiency Reagent (HATU/PyBOP) CheckCoupling->UseHATU End DKP Minimized UseHinderedBase->End InSitu->End MildDeprotection->End LowerTemp->End UseHATU->End

Caption: A logical workflow for troubleshooting DKP formation.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022).
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. J-Stage. (1975).
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.
  • Kinetics of diketopiperazine formation using model peptides. PubMed. (1995).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis. Benchchem.
  • Technical Support Center: Preventing Diketopiperazine Formation with N-terminal Boc-Amino Acids. Benchchem.
  • Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Benchchem.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Influence of Solvents upon Diketopiperazine Form
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Diketopiperazine formation during investigations of amino Acid racemiz
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. (2025).
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • N-Methyl
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Recent development of peptide coupling reagents in organic synthesis.
  • DKP formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. PubMed. (2021).
  • Peptide synthesis troubleshooting. Reddit. (2023).
  • Methods for the synthesis of diketopiperazines.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • DKP formation mechanism.
  • Diketopiperazines. Baran Lab.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • What do you do when your peptide synthesis fails?. Biotage. (2023).
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
  • Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. PubMed.
  • Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization-Intramolecular N-Aryl
  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. (2025).
  • 2,5-Diketopiperazine. Wikipedia.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry.

Sources

Validation & Comparative

Comparing optical rotation of L-Tyr(Me)-OMe with literature values

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative analysis of the optical rotation of L-Tyr(Me)-OMe·HCl (O-Methyl-L-Tyrosine Methyl Ester Hydrochloride). It is designed to assist researchers in validating the identity and enantiomeric purity of this specific peptidomimetic intermediate.

Part 1: Core Directive & Scientific Context

Compound Identity:

  • Common Name: L-Tyr(Me)-OMe[1]·HCl

  • Systematic Name: Methyl O-methyl-L-tyrosinate hydrochloride; Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride.

  • CAS Number: 51072-36-7 (HCl salt); 2812-50-2 (Free base).

  • Criticality: This compound is a double-protected amino acid. The O-methylation prevents phenol oxidation, while the methyl ester protects the C-terminus. Optical rotation is the primary rapid method to detect two common failure modes: racemization (loss of chirality) and hydrolysis (loss of the methyl ester or methyl ether groups).

Part 2: Comparative Data Analysis

The following table synthesizes literature values for the target compound and its critical metabolic/degradation relatives.

Table 1: Optical Rotation Reference Standards

CompoundStructureSolvent / Conc.[2][3][4][5][6]Specific Rotation

Significance
L-Tyr(Me)-OMe[7]·HCl Target MeOH (c=1) Verify vs. CoA (Typ. +15° to +25°)*Primary Analyte.
H-Tyr-OMe·HCl Parent PhenolMeOH (c=2)+12.0° to +13.0° Indicates loss of O-methyl group.
H-Tyr-OMe·HCl Parent PhenolPyridine (c=3)+73.0° Solvent-dependent reference.
H-Tyr(Me)-OH Hydrolysis Product1N HCl (c=2)-8.5° ± 2.0° Indicates loss of C-terminal ester.
L-Phenylalanine-OMe Structural AnalogH2O (c=2)+26.0° Analogous backbone reference.

Critical Analyst Note: The specific rotation of tyrosine esters is highly sensitive to solvent and pH. While the parent H-Tyr-OMe is +12° in Methanol, the hydrolysis product (free acid) H-Tyr(Me)-OH is levorotatory (-8.5°) in acid. Therefore, a significant drop in rotation or an inversion of sign often indicates ester hydrolysis.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol which controls for hygroscopicity—the leading cause of erroneous rotation data in hydrochloride salts.

Sample Preparation
  • Desiccation: L-Tyr(Me)-OMe·HCl is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for at least 4 hours prior to weighing. Absorbed water will artificially lower the calculated specific rotation 
    
    
    
    .
  • Weighing: Weigh exactly

    
     (
    
    
    
    ) into a
    
    
    volumetric flask.
  • Solvation: Dissolve in HPLC-grade Methanol . Sonicate for 30 seconds to ensure complete dissolution of the salt lattice. Equilibrate to

    
    .
    
Measurement
  • Blanking: Fill the polarimeter cell (

    
    ) with pure methanol. Zero the instrument.
    
  • Observation: Inject the sample. Ensure no bubbles are trapped in the light path. Record the observed rotation

    
     (average of 5 readings).
    
Calculation


  • Where

    
     is path length in decimeters (
    
    
    
    ) and
    
    
    is concentration in
    
    
    (
    
    
    ).[4]

Part 4: Diagnostic Logic & Visualization

The following diagram illustrates the decision logic when interpreting your optical rotation data against the values in Table 1.

OpticalRotationLogic Start Measure [α] of L-Tyr(Me)-OMe CheckValue Compare to Vendor CoA (Expected: Positive) Start->CheckValue Match Value Matches CoA CheckValue->Match Within ±2° LowPos Value is Lower Positive (e.g., +5° instead of +15°) CheckValue->LowPos Deviation > 5° Negative Value is Negative (e.g., -5°) CheckValue->Negative Sign Inversion Pass Identity Confirmed High Enantiomeric Excess Match->Pass Racemization DIAGNOSIS: Racemization (D-isomer contamination) LowPos->Racemization If Dry WetSample DIAGNOSIS: Wet Sample (Recalculate Concentration) LowPos->WetSample Check KF (Water) Hydrolysis DIAGNOSIS: Ester Hydrolysis (Presence of H-Tyr(Me)-OH) Negative->Hydrolysis Acidic Species Present

Figure 1: Diagnostic workflow for interpreting optical rotation deviations in Tyrosine derivatives.

Part 5: Analysis of Discrepancies

1. Solvent Effects (The "Pyridine Shift"): Literature values for tyrosine derivatives often cite Pyridine or Acetic Acid as solvents.

  • Observation: H-Tyr-OMe[3][7][8]·HCl rotates at +12° in Methanol but +73° in Pyridine.

  • Mechanism:[2] Pyridine acts as a base, deprotonating the ammonium group (

    
    ) and associating with the phenolic/methoxy protons. This conformational change drastically alters the chiral environment. Do not compare Methanol data with Pyridine literature values. 
    

2. Concentration Dependence: Tyrosine derivatives exhibit non-linear specific rotation at high concentrations due to intermolecular hydrogen bonding (stacking of the aromatic rings). Always measure at


 or 

to match standard certificates.

3. The "Acid Flip": If your sample rotates negatively in Methanol, suspect significant hydrolysis to the free acid (H-Tyr(Me)-OH ). As shown in Table 1, the acid form has a specific rotation of -8.5° . The methyl ester group is the primary contributor to the dextrorotatory (+) signal; losing it inverts the sign.

References

  • Chem-Impex International. L-Tyrosine methyl ester hydrochloride Technical Data Sheet (CAS 3417-91-2). Retrieved from

  • Sigma-Aldrich (Merck). O-Methyl-L-tyrosine (Free Acid) Product Specification (CAS 6230-11-1). Retrieved from

  • Tokyo Chemical Industry (TCI). L-Tyrosine Methyl Ester Hydrochloride Product Details. Retrieved from

  • PubChem. Compound Summary: O-Methyl-L-tyrosine (CID 2723935).[8] National Library of Medicine. Retrieved from

  • MDPI. Determination of Absolute Configuration of Phenylalanine Derivatives. (Contextual reference for p-methoxy analogs). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.